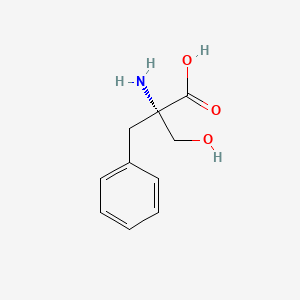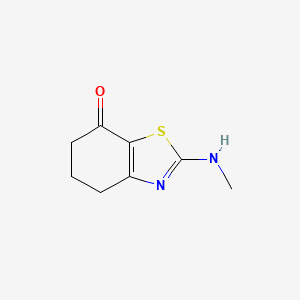
6-bromo-2,2-dimethyl-1,2-dihydronaphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-bromo-2,2-dimethyl-1,2-dihydronaphthalene is an organic compound with the molecular formula C12H13Br It is a derivative of dihydronaphthalene, characterized by the presence of a bromine atom at the 7th position and two methyl groups at the 3rd position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2,2-dimethyl-1,2-dihydronaphthalene typically involves the bromination of 3,3-dimethyl-3,4-dihydronaphthalene. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in an inert solvent like carbon tetrachloride at elevated temperatures to facilitate the bromination process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle bromine and other reactive intermediates.
化学反应分析
Types of Reactions
6-bromo-2,2-dimethyl-1,2-dihydronaphthalene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction can be used to remove the bromine atom or reduce other functional groups present in the molecule.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield 3,3-dimethyl-3,4-dihydronaphthalene-7-ol, while oxidation with potassium permanganate can produce 7-bromo-3,3-dimethyl-3,4-dihydronaphthalene-1,2-dione.
科学研究应用
6-bromo-2,2-dimethyl-1,2-dihydronaphthalene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions, particularly those involving brominated organic compounds.
Medicine: Research into its potential medicinal properties, such as anti-inflammatory or anticancer activities, is ongoing.
Industry: It can be used in the development of new materials, including polymers and advanced composites.
作用机制
The mechanism by which 6-bromo-2,2-dimethyl-1,2-dihydronaphthalene exerts its effects depends on the specific application. In chemical reactions, the bromine atom acts as a leaving group, facilitating nucleophilic substitution. In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity through covalent or non-covalent interactions.
相似化合物的比较
Similar Compounds
3,3-Dimethyl-3,4-dihydronaphthalene: Lacks the bromine atom, making it less reactive in substitution reactions.
7-Chloro-3,3-dimethyl-3,4-dihydronaphthalene: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
7-Iodo-3,3-dimethyl-3,4-dihydronaphthalene: Contains an iodine atom, which is larger and more reactive than bromine.
Uniqueness
6-bromo-2,2-dimethyl-1,2-dihydronaphthalene is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. The bromine atom’s size and electronegativity influence the compound’s behavior in chemical reactions, making it a valuable intermediate in organic synthesis.
属性
分子式 |
C12H13Br |
|---|---|
分子量 |
237.13 g/mol |
IUPAC 名称 |
6-bromo-2,2-dimethyl-1H-naphthalene |
InChI |
InChI=1S/C12H13Br/c1-12(2)6-5-9-7-11(13)4-3-10(9)8-12/h3-7H,8H2,1-2H3 |
InChI 键 |
PLBJUHFOILMLLK-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC2=C(C=C1)C=C(C=C2)Br)C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![2-[(2,3-Difluoro-6-nitrophenyl)amino]ethanol](/img/structure/B8670486.png)

![N-Propyl-4-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B8670501.png)
![1H-Isoindole-1,3(2H)-dione, 2-[1-(3-ethoxy-4-Methoxyphenyl)-2-(Methylsulfonyl)ethyl]-](/img/structure/B8670502.png)
